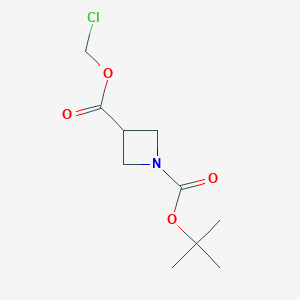

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C10H16ClNO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Méthodes De Préparation

The synthesis of 1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate typically involves the reaction of azetidine derivatives with tert-butyl and chloromethyl groups under specific conditions. One common method involves the use of tert-butyl chloroformate and chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Analyse Des Réactions Chimiques

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate has been explored as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity.

- Estrogen Receptor Modulation : Research indicates that derivatives of this compound can serve as intermediates in synthesizing estrogen receptor modulators, which are crucial in treating hormone-related cancers such as breast and ovarian cancer .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

- Functionalization of Esters : It has been utilized in the functionalization of esters via 1,3-chelation mechanisms. Studies utilizing NMR and real-time IR spectroscopies have confirmed its role in facilitating nucleophilic reactions.

- Synthesis of Azaspiro Compounds : The compound can be functionalized at the 3-position to yield azaspiro[3.4]octanes, which have applications in drug development due to their complex structures and potential biological activities.

Inhibitors for Biological Targets

Recent studies have indicated that derivatives of this compound may act as inhibitors for specific biological targets such as arginase enzymes involved in cancer progression.

- Arginase Inhibition : Certain derivatives have demonstrated significant inhibitory activity against human arginase isoforms, which play roles in tumor microenvironments .

Case Study 1: Synthesis of Estrogen Receptor Modulators

A study focused on synthesizing intermediates for estrogen receptor modulators highlighted the utility of this compound. The process involved multiple reaction steps leading to compounds with enhanced binding affinity to estrogen receptors, showcasing its importance in developing therapeutic agents for hormone-sensitive cancers .

Case Study 2: Development of Arginase Inhibitors

Research into arginase inhibitors revealed that modifications of this compound could yield potent inhibitors with IC50 values in the nanomolar range. This study emphasized the compound's potential in treating diseases associated with arginine metabolism, including certain cancers .

Mécanisme D'action

The mechanism of action of 1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparaison Avec Des Composés Similaires

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate can be compared with other azetidine derivatives such as:

1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate: Similar in structure but with a methyl group instead of a chloromethyl group.

tert-Butyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom instead of a chloromethyl group.

tert-Butyl 3-oxoazetidine-1-carboxylate:

Activité Biologique

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with tert-butyl 3-methylazetidine-1,3-dicarboxylate and chloromethylating agents.

- Reaction Conditions : The chloromethylation reaction is often carried out using bases like sodium hydride or potassium carbonate in organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures to ensure selectivity and yield.

- Purification : Standard purification techniques such as column chromatography are employed to obtain high-purity products.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chloromethyl group enhances binding affinity to certain enzymes and receptors, which may lead to significant biological effects. The exact pathways depend on the specific application context.

Enzyme Inhibition

Research indicates that derivatives of azetidine compounds can act as inhibitors for various enzymes. For instance, studies on similar compounds have shown their potential in inhibiting cysteine proteases, which are crucial in various diseases including cancer and parasitic infections .

Case Studies and Research Findings

Several studies have documented the biological effects of azetidine derivatives similar to this compound:

- Inhibition of Cysteine Proteases : Compounds with similar structures have demonstrated potent inhibition of cysteine proteases like cruzain from Trypanosoma cruzi, suggesting potential applications in treating Chagas disease .

- Antiparasitic Activity : Related compounds have shown inhibitory effects against Plasmodium falciparum and Leishmania major, indicating potential as antiparasitic agents .

Data Summary Table

| Compound | Biological Activity | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| This compound | Potential enzyme inhibitor | TBD | Cysteine Proteases |

| Related Azetidine Derivative | Inhibition of cruzain | <10 | Cruzain |

| Another Azetidine Variant | Antiparasitic activity | 15.4 | Plasmodium falciparum |

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTJXHSITCFQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.